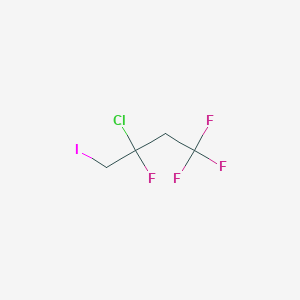

3-Chloro-4-iodo-2H,2H,4H,4H-perfluorobutane

Description

The exact mass of the compound this compound is 289.89824 g/mol and the complexity rating of the compound is 114. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-1,1,1,3-tetrafluoro-4-iodobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClF4I/c5-3(6,2-10)1-4(7,8)9/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHABRULNQCPNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CI)(F)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClF4I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40663077 | |

| Record name | 3-Chloro-1,1,1,3-tetrafluoro-4-iodobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40663077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885275-78-5 | |

| Record name | 3-Chloro-1,1,1,3-tetrafluoro-4-iodobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885275-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1,1,1,3-tetrafluoro-4-iodobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40663077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Chloro-4-iodo-2H,2H,4H,4H-perfluorobutane (CAS Number: 885275-78-5) is a perfluorinated compound that has garnered attention due to its potential biological activities. As a member of the per- and polyfluoroalkyl substances (PFAS), it shares characteristics with other PFAS compounds, which are known for their persistence in the environment and potential health impacts.

Biological Activity Overview

The biological activity of this compound has not been extensively studied in isolation; however, insights can be drawn from related PFAS compounds. These substances have been implicated in various biological processes, including immunotoxicity and endocrine disruption.

Immunotoxicity

Recent studies have screened a diverse set of PFAS for immunosuppressive activity. A significant finding was that many PFAS exhibited bioactivity at concentrations ranging from 1 to 60 µM. The immunotoxic effects were assessed using human primary cell systems that measured various biomarkers relevant to immune responses .

Study 1: Immunotoxic Effects of PFAS

A comprehensive evaluation involving 147 PFAS indicated that certain compounds exhibit immunosuppressive effects similar to known immunosuppressants like dexamethasone. The study highlighted the potential for this compound to share similar pathways of action due to its structural characteristics .

Study 2: Developmental Toxicity in Zebrafish

Research utilizing zebrafish models has shown that various PFAS can disrupt developmental processes. The concentration-response data indicated that exposure to certain PFAS resulted in significant mortality and morphological abnormalities at higher concentrations (e.g., 30–100 µM). While specific data on this compound is limited, its structural similarities suggest it may have comparable effects .

Comparative Analysis of PFAS Compounds

| Compound Name | CAS Number | Immunotoxicity | Developmental Toxicity | Environmental Persistence |

|---|---|---|---|---|

| This compound | 885275-78-5 | Potentially present | Potentially present | High |

| Perfluorooctanoic acid (PFOA) | 335-67-1 | Confirmed | Confirmed | Very High |

| Perfluorooctanesulfonic acid (PFOS) | 1763-23-1 | Confirmed | Confirmed | Very High |

Mechanistic Insights

The mechanisms by which PFAS exert their biological effects are complex and often involve interactions with cellular membranes and disruption of lipid bilayers. For instance, studies have shown that PFAS can alter membrane properties and induce cytotoxic effects in various cell types .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 3-Chloro-4-iodo-2H,2H,4H,4H-perfluorobutane, and how do they address structural ambiguities?

- Methodology : Use a combination of NMR to analyze fluorine environments and NMR to resolve carbon-iodine coupling. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemical uncertainties. For iodine detection, inductively coupled plasma mass spectrometry (ICP-MS) ensures accurate quantification .

Q. How can researchers optimize synthetic routes for introducing iodine into perfluorinated butane derivatives?

- Methodology : Employ halogen-exchange reactions using KI under controlled anhydrous conditions, leveraging the electrophilicity of the chloro substituent. Monitor reaction progress via thin-layer chromatography (TLC) with UV/fluorescence detection. Purify via fractional distillation to isolate the iodinated product .

Q. What safety protocols are critical when handling fluorinated compounds with heavy halogens like iodine?

- Methodology : Use inert-atmosphere gloveboxes to prevent hydrolysis. Prioritize PPE (neoprene gloves, face shields) due to potential toxicity. Store in amber glass under argon to mitigate photodegradation and oxidative instability .

Advanced Research Questions

Q. How do polytypic conformations (2H vs. 4H) influence the reactivity and thermal stability of 3-Chloro-4-iodo-perfluorobutane?

- Methodology : Compare thermogravimetric analysis (TGA) data for 2H and 4H polytypes under nitrogen. Computational modeling (DFT) can predict energy barriers for conformational transitions. Experimental validation via differential scanning calorimetry (DSC) identifies phase changes .

Q. What strategies resolve contradictions in reported melting points for this compound across studies?

- Methodology : Assess purity via HPLC (C18 columns, acetonitrile/water mobile phase) to detect trace impurities. Cross-reference DSC results with controlled heating rates (2°C/min) to minimize measurement variability. Collaborate with independent labs for reproducibility testing .

Q. How does the electron-withdrawing effect of perfluorination impact nucleophilic substitution at the iodine site?

- Methodology : Perform kinetic studies using varying nucleophiles (e.g., NaN, NaSCN) in polar aprotic solvents. Monitor reaction rates via NMR. Compare with non-fluorinated analogs to isolate electronic effects .

Q. What computational approaches predict the environmental persistence of 3-Chloro-4-iodo-perfluorobutane?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.